Enhanced Thermal Stability and ALD Process Window Extension with T-Butylcyclopentadienyl Ligand in Tantalum Oxide Deposition
In a direct head-to-head comparison of tantalum precursors for Atomic Layer Deposition (ALD) of Ta₂O₅ thin films, the replacement of a cyclopentadienyl (Cp) ligand with a tert-butylcyclopentadienyl (tBuCp) ligand in the precursor Ta(NtBu)(NEt₂)₂Cp (TBDETCp) relative to Ta(NtBu)(NEt₂)₃ (TBTDET) resulted in a quantifiable enhancement in thermal stability [1]. The TBTDET precursor, lacking the Cp ligand, exhibited thermal decomposition of the amido ligand below 275 °C, thereby limiting the viable ALD temperature window. In contrast, the incorporation of the tert-butylcyclopentadienyl ligand in TBDETCp extended this ALD temperature window up to 325 °C, an increase of at least 50 °C [1].
| Evidence Dimension | ALD process temperature window upper limit |
|---|---|
| Target Compound Data | Up to 325 °C (using Ta precursor containing tert-butylcyclopentadienyl ligand, TBDETCp) |
| Comparator Or Baseline | Below 275 °C (using Ta precursor lacking Cp ligand, TBTDET) |
| Quantified Difference | Extension of at least 50 °C in the upper temperature limit |
| Conditions | Atomic Layer Deposition of Ta₂O₅ thin films using H₂O as oxygen source |
Why This Matters
This extended temperature window provides greater process latitude and compatibility with higher-temperature ALD steps in semiconductor manufacturing, enabling integration with a broader range of materials and substrates.
- [1] Song SJ, et al. Comparison of the Atomic Layer Deposition of Tantalum Oxide Thin Films Using Ta(NtBu)(NEt2)3, Ta(NtBu)(NEt2)2Cp, and H2O. ACS Appl Mater Interfaces. 2017;9(1):537-547. View Source
